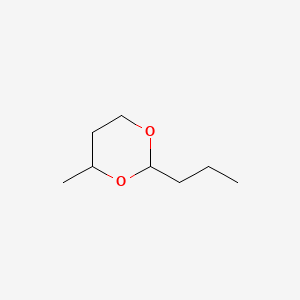

4-Methyl-2-propyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

1745-87-5 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-methyl-2-propyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

XZDDZTGNCUMJHI-UHFFFAOYSA-N |

SMILES |

CCCC1OCCC(O1)C |

Canonical SMILES |

CCCC1OCCC(O1)C |

Appearance |

Solid powder |

Other CAS No. |

1121-97-7 |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-Dioxane, 4-methyl-2-propyl- |

Origin of Product |

United States |

Foundational & Exploratory

Butyraldehyde 1,3-butanediol acetal synthesis pathway

An In-depth Technical Guide to the Synthesis of Butyraldehyde 1,3-Butanediol Acetal (2-Propyl-4-methyl-1,3-dioxane)

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of butyraldehyde 1,3-butanediol acetal, scientifically known as 2-propyl-4-methyl-1,3-dioxane. This cyclic acetal is formed through the acid-catalyzed reaction of n-butyraldehyde and 1,3-butanediol. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis, fragrance chemistry, and the development of novel protecting group strategies in organic synthesis.

Introduction: The Significance of Cyclic Acetals

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by two alkoxy (-OR) groups attached to the same carbon atom. Cyclic acetals, formed by the reaction of a carbonyl compound with a diol, are of particular importance in organic chemistry. They are frequently employed as protecting groups for aldehydes and ketones due to their stability under neutral to strongly basic conditions, while being readily cleaved under aqueous acidic conditions.[1][2]

The target molecule, 2-propyl-4-methyl-1,3-dioxane, is a six-membered heterocyclic compound formed from butyraldehyde and 1,3-butanediol. Such 1,3-dioxane structures are found in various applications, including as fragrance components, specialty solvents, and intermediates in the synthesis of more complex molecules.[3][4] Understanding the synthesis pathway is crucial for controlling purity, yield, and the isomeric distribution of the final product.

The Core Reaction: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[5][6] The use of an acid catalyst is paramount; it activates the aldehyde's carbonyl group, rendering it significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl groups of the diol.

Mechanistic Pathway

The synthesis proceeds through several distinct, reversible steps:

-

Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of butyraldehyde. This step increases the positive charge on the carbonyl carbon, activating it for nucleophilic attack.[1][5]

-

Hemiacetal Formation: One of the hydroxyl groups of 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the attacking oxygen yields a hemiacetal intermediate.

-

Formation of an Oxocarbenium Ion: The remaining hydroxyl group on the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.

-

Ring Closure and Final Product Formation: The second hydroxyl group of the diol backbone attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion, leading to the formation of the six-membered dioxane ring. A final deprotonation step regenerates the acid catalyst and yields the neutral acetal product, 2-propyl-4-methyl-1,3-dioxane.

To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed from the system, a classic application of Le Chatelier's principle.

Visualizing the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism for the formation of 2-propyl-4-methyl-1,3-dioxane.

Caption: Acid-catalyzed synthesis of 2-propyl-4-methyl-1,3-dioxane.

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis designed for high yield and purity. The use of a Dean-Stark apparatus is critical for the self-validating removal of water, ensuring the reaction proceeds to completion.

Materials and Reagents

| Reagent/Material | Purity | Molar Mass ( g/mol ) | Amount (mol) | Amount (mass/vol) |

| n-Butyraldehyde | ≥99% | 72.11 | 1.0 | 72.1 g (89.0 mL) |

| 1,3-Butanediol | ≥99% | 90.12 | 1.1 | 99.1 g (98.1 mL) |

| p-Toluenesulfonic acid (PTSA) | Monohydrate | 190.22 | 0.01 | 1.9 g |

| Toluene | Anhydrous | - | - | 250 mL |

| Saturated Sodium Bicarbonate | Aq. Soln. | - | - | ~100 mL |

| Anhydrous Magnesium Sulfate | Granular | - | - | ~20 g |

Rationale for Choices:

-

Reactant Ratio: A slight excess of 1,3-butanediol (1.1 equivalents) is used to maximize the conversion of the more volatile and potentially self-condensing butyraldehyde.

-

Catalyst: p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing, and crystalline acid catalyst that is easy to handle and highly effective for acetalization.[7]

-

Solvent & Water Removal: Toluene serves as the reaction solvent and, crucially, as an azeotropic agent to remove water. Its boiling point (111 °C) provides a suitable reaction temperature, and it forms a low-boiling azeotrope with water (85 °C), which is collected in the Dean-Stark trap.

Equipment Setup

-

Assemble a 1-L three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe connected to a heating mantle.

-

Ensure all glassware is oven-dried to prevent the introduction of extraneous water.

Reaction Procedure

-

Charging the Reactor: To the round-bottom flask, add toluene (250 mL), 1,3-butanediol (99.1 g), and p-toluenesulfonic acid (1.9 g). Begin stirring.

-

Addition of Aldehyde: Slowly add the n-butyraldehyde (72.1 g) to the stirring solution.

-

Initiating the Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to co-distill with toluene and collect in the side arm of the Dean-Stark trap.

-

Monitoring Progress: The reaction is monitored by observing the rate of water collection. The theoretical amount of water to be collected is approximately 18 mL (1.0 mol). The reaction is typically complete within 3-5 hours, or when water ceases to collect in the trap.

-

Reaction Quench: Once complete, cool the reaction mixture to room temperature.

Workup and Purification

-

Neutralization: Carefully transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the PTSA catalyst. Self-Validation: Cessation of effervescence indicates complete neutralization.

-

Aqueous Wash: Wash the organic layer with deionized water (1 x 50 mL) to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, swirl, and allow it to stand for 15-20 minutes.

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-propyl-4-methyl-1,3-dioxane. The product will exist as a mixture of cis and trans isomers.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Observation |

| Appearance | Colorless liquid |

| Molecular Formula | C₈H₁₆O₂ |

| Molar Mass | 144.21 g/mol |

| Boiling Point | ~170-175 °C at atmospheric pressure (will be lower under vacuum) |

| ¹H NMR | Expect characteristic peaks for the propyl group (triplet, sextet, triplet), the methyl group on the ring (doublet), the acetal proton (triplet), and the protons on the dioxane ring (multiplets). |

| ¹³C NMR | Expect distinct signals for the 8 carbon atoms, with the acetal carbon appearing furthest downfield (around 100-110 ppm). |

| FT-IR (neat) | Absence of a broad O-H stretch (~3300 cm⁻¹) from the diol and a strong C=O stretch (~1725 cm⁻¹) from the aldehyde. Presence of strong C-O stretches in the 1200-1000 cm⁻¹ region, characteristic of an acetal. |

| GC-MS | A primary peak (or two closely eluting peaks for cis/trans isomers) with a mass spectrum corresponding to the molecular ion (m/z = 144) and characteristic fragmentation patterns (e.g., loss of the propyl group). |

Safety and Handling

-

Butyraldehyde: Is a flammable liquid with a pungent odor. It is an irritant to the eyes, skin, and respiratory tract.

-

1,3-Butanediol: Is considered to have low toxicity but may cause mild irritation.[8]

-

Toluene: Is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

-

p-Toluenesulfonic Acid: Is a corrosive solid. Avoid contact with skin and eyes.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

References

- Google Patents. (n.d.). CN109422624B - Preparation method of 1, 3-butanediol.

-

Kaufmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(11), 3374. [Link]

-

The Good Scents Company. (n.d.). butyraldehyde, 123-72-8. Retrieved February 4, 2026, from [Link]

-

KetoneAid. (2024, November 13). Exploring the 1,3-Butanediol Trend: Is This New Alcohol Substitute Rea. [Link]

-

ACS Publications. (2025, November 3). Acid-Catalyzed Dehydration of 1,3-Butanediol into Green 1,3-Butadiene: Process Concept and Techno-Economic Assessment. Industrial & Engineering Chemistry Research. [Link]

-

The Organic Chemistry Tutor. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

-

Liu, C., & Luo, G. (2005). Green Synthesis of Benzaldehyde 1,3-Butanediol Acetal. Journal of Petrochemical Universities, 18(1), 17-19. [Link]

-

Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 31(11), 63-69. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-propyl-1,3-dioxolane. PubChem. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN114341089A - 1,3-Butanediol Products.

- Google Patents. (n.d.). CN111393259A - Method for preparing 1, 3-butanediol by catalytic hydrogenation.

-

MDPI. (2022). Green Synthesis of 3-Hydroxybutyraldehyde from Acetaldehyde Catalyzed by La-Ca-Modified MgO/Al2O3. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved February 4, 2026, from [Link]

-

MDPI. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

-

FooDB. (2010, April 8). Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). [Link]

-

ACS Publications. (2026, February 3). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]

-

ResearchGate. (n.d.). a Chemical synthesis of n-butyraldehyde from petrochemical feedstock... [Image]. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-propyl-1,3-dioxolane-4-methanol. PubChem. Retrieved February 4, 2026, from [Link]

-

MDPI. (2022, July 1). Green Synthesis of 3-Hydroxybutyraldehyde from Acetaldehyde Catalyzed by La-Ca-Modified MgO/Al2O3. [Link]

-

Chem-Impex. (n.d.). 2-Methyl-4-propyl-1,3-oxathiane (cis- and trans- mixture). Retrieved February 4, 2026, from [Link]

-

Chem V20. (2019, January 8). aldehyde-to-acetal mechanism [Video]. YouTube. [Link]

-

Publisso. (2021, March 31). 4-Methyl-1,3-dioxolan-2-one. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Heptyl-4-methyl-1,3-dioxane. PubChem. Retrieved February 4, 2026, from [Link]

Sources

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Where are the main applications of 1,3 butanediol? - Knowledge - Anquan Chemical [zbaqchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. CN114341089A - 1,3-Butanediol Products - Google Patents [patents.google.com]

Conformational Analysis of 4-Methyl-2-propyl-1,3-dioxane Chair Forms

Executive Summary

The 1,3-dioxane ring system is a critical pharmacophore and protecting group scaffold in medicinal chemistry, distinguished from cyclohexane by the presence of two oxygen heteroatoms. This guide provides a rigorous conformational analysis of 4-methyl-2-propyl-1,3-dioxane , a model system representing 2,4-disubstituted acetals.[1][2]

Unlike cyclohexane, where 1,3-diaxial interactions are purely steric, 1,3-dioxanes exhibit unique electronic and steric properties due to the shorter C–O bonds (1.43 Å) versus C–C bonds (1.54 Å) and the absence of axial hydrogens at positions 1 and 3.[2] This analysis establishes that the cis-isomer (diequatorial) is the thermodynamic sink, driven by the extreme steric penalty of placing the 2-propyl group in an axial position. We provide the theoretical framework, experimental NMR validation protocols, and synthesis strategies to isolate and characterize these conformers.

Structural Fundamentals of the 1,3-Dioxane Core

Geometry and Bond Lengths

The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane but is more puckered in the O1–C2–O3 region. The structural deviations arise from:

-

Bond Length Asymmetry: The C–O bond is significantly shorter than the C–C bond. This compresses the O1–C2–O3 region, bringing axial substituents at C2 closer to the axial hydrogens at C4 and C6.

-

Lone Pair Orientation: The oxygen lone pairs at positions 1 and 3 replace the axial hydrogens found in cyclohexane. This eliminates 1,3-diaxial hydrogen interactions for axial substituents at C4 or C6 , but creates a new electronic environment.[1][2]

Nomenclature and Numbering

-

Position 2: The acetal carbon (bearing the propyl group).

-

Position 5, 6: Methylene groups completing the ring.

Stereochemical Analysis: Cis vs. Trans

In 1,3-disubstituted six-membered rings, the relative configuration is defined by the geometric relationship of the substituents.

-

Cis-Isomer: The 2-propyl and 4-methyl groups are on the same side of the ring plane. In a chair conformation, this corresponds to the (e,e) or (a,a) relationship.[2]

-

Trans-Isomer: The groups are on opposite sides of the ring plane. This corresponds to the (e,a) or (a,e) relationship.[2]

The "Holding Group" Concept

The propyl group at C2 acts as a "conformation locking" group (similar to a t-butyl group in cyclohexane) but for different reasons. The conformational free energy (

Why? An axial substituent at C2 suffers from severe syn-axial steric repulsion with the axial hydrogens at C4 and C6. Because the C–O bonds are short, this distance is smaller than in cyclohexane, making the axial position at C2 energetically prohibitive.[2]

Conformational Energy Landscape

We analyze the four possible chair conformations based on the locking effect of the 2-propyl group.

Diagram: Conformational Equilibrium

The following diagram illustrates the equilibrium between the Cis and Trans isomers and their respective ring-flipped forms.

Figure 1: Conformational energy landscape.[1][2] The Cis-(e,e) conformer is the global minimum. The Trans-(e,a) is the secondary minimum. Forms with 2-Pr(ax) are high-energy states.[1]

Detailed Energetics[1][2]

| Conformer | 2-Propyl | 4-Methyl | Interaction Analysis | Est.[1] Relative Energy ( |

| Cis (e,e) | Equatorial | Equatorial | No 1,3-diaxial interactions.[1][2] Methyl group is anti to C5-C6 bond.[1] | 0.0 kcal/mol (Stable) |

| Trans (e,a) | Equatorial | Axial | 2-Pr is stable.[1][2] 4-Me(ax) has 1,3-diaxial interaction with H6(ax).[1][2] Note: No H2(ax) interaction exists.[1][2] | + 2.9 kcal/mol |

| Trans (a,e) | Axial | Equatorial | 2-Pr(ax) has severe repulsion with H4(ax) and H6(ax).[1][2] | > 5.0 kcal/mol |

| Cis (a,a) | Axial | Axial | 2-Pr(ax) severe repulsion. 4-Me(ax) repulsion.[1][2] | > 7.0 kcal/mol |

Key Insight: The energy difference between the Cis (e,e) and Trans (e,a) isomers is largely determined by the conformational energy of the 4-methyl group (approx 2.9 kcal/mol in 1,3-dioxanes).[2] This is significantly higher than the A-value of methyl in cyclohexane (1.7 kcal/mol) due to the shorter C-O bonds bringing the axial methyl closer to the axial hydrogen at C6.

Experimental Validation Protocols

To confirm the conformation and isomeric ratio in a synthesized sample, Nuclear Magnetic Resonance (NMR) is the gold standard.[2]

H NMR Analysis Strategy

The coupling constants (

Target Signals:

Protocol: J-Coupling Analysis[1][9]

-

Acquire 1H NMR: Use a high-field instrument (≥400 MHz) in

or -

Identify H4 Signal: Look for a multiplet around 3.5 - 4.0 ppm.[1]

-

Measure

:

NOE (Nuclear Overhauser Effect) Experiments

If coupling constants are ambiguous due to signal overlap, 1D-NOESY is required.[1][2]

-

Experiment: Irradiate the 4-Methyl doublet.

-

Cis-Isomer (4-Me eq): NOE observed to H4(ax) and H5(ax/eq). Weak/No NOE to H2 or H6(ax).[1][2]

-

Trans-Isomer (4-Me ax): Strong NOE observed to H6(ax) (syn-axial relationship).[1][2] This is the "smoking gun" for the axial methyl group.

Synthesis and Equilibration Workflow

Drug development often requires pure stereoisomers.[1][2] The synthesis of this compound typically yields a mixture that must be equilibrated or separated.[1]

Synthetic Pathway

The condensation of 1,3-butanediol with butyraldehyde under acid catalysis.

Figure 2: General synthetic scheme for 1,3-dioxane formation.

Thermodynamic Equilibration Protocol

Because the Cis isomer is thermodynamically more stable by ~2.9 kcal/mol, equilibration can drive the ratio to >95:5 favoring the Cis form.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude acetal mixture in dry toluene (0.5 M).

-

Catalyst Addition: Add 5 mol% p-toluenesulfonic acid (pTsOH) or Amberlyst-15 resin.[1]

-

Reflux: Heat to reflux for 4–12 hours. The high temperature overcomes the activation barrier for ring opening/closing, allowing the system to settle into the thermodynamic minimum.

-

Analysis: Aliquot and check by GC-MS or NMR. The ratio should stabilize at approximately 98:2 (Cis:Trans).[2]

-

Workup: Cool, neutralize with

, filter, and concentrate.

References

-

Eliel, E. L., & Knoeber, M. C. (1968).[1][2] Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458.[2] Link[1][2]

-

Bailey, W. F., & Eliel, E. L. (1974).[1][2] Conformation of the 1,3-Dioxane System. Journal of the American Chemical Society, 96(6), 1798–1806.[2] Link[1][2]

-

Rychlewska, U., & Eliel, E. L. (1986).[1][2] Structural Chemistry of 1,3-Dioxanes. Fundamental and Applied Aspects of Organic Chemistry.

-

Wiberg, K. B., & Murcko, M. A. (1989).[1][2] The anomeric effect in 1,3-dioxa systems. Journal of the American Chemical Society, 111(13), 4821–4828.[2] Link[1][2]

-

Reich, H. J. (2024).[1][2] WinPLT NMR Coupling Constants Analysis. University of Wisconsin-Madison.[1] Link

Sources

- 1. 4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rubingroup.org [rubingroup.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

Introduction: Understanding the Utility of a Specialty Acetal Solvent

An In-Depth Technical Guide to the Safe Handling and Application of 4-Methyl-2-propyl-1,3-dioxane

This compound (CAS No: 1745-87-5) is a cyclic acetal that serves as a specialized solvent and synthetic intermediate in various chemical processes.[1][2] Unlike common laboratory solvents, its unique structure, derived from the reaction of butyraldehyde and 1,3-butanediol, imparts specific solubility and stability characteristics. For researchers and drug development professionals, understanding its properties is key to leveraging its potential while ensuring laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on its synthesis, hazards, handling, and application, grounded in authoritative data.

Section 1: Synthesis Rationale and Physicochemical Profile

Expert Insight: The Chemistry of Formation

The structure of this compound is a direct result of a fundamental organic reaction: acetal formation. It is typically synthesized via the acid-catalyzed reaction of butyraldehyde with 1,3-butanediol. This reaction is reversible, and the removal of water drives the equilibrium toward the formation of the stable six-membered dioxane ring. This synthetic origin is crucial for understanding potential impurities, such as residual starting materials or byproducts from side reactions, which may be relevant in high-purity applications like pharmaceutical synthesis.

Data Presentation: Physicochemical Properties

A comprehensive understanding of a chemical begins with its physical and chemical properties. These values dictate its behavior under various laboratory conditions and are critical for designing experiments and safety protocols.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1745-87-5 | [2] |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless to almost clear liquid | [1] |

| Boiling Point | 114 °C | [1] |

| Density | 0.906 g/mL at 25 °C (for isomer) | [3] |

| Flash Point | 89 °F (31.6 °C) (for isomer) | [3] |

Note: Some data points are for the closely related isomer 4-methyl-2-propyl-1,3-dioxolane due to limited availability for this specific CAS number.

Section 2: GHS Hazard Evaluation and Proactive Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling.

-

Primary Hazards:

-

Flammable Liquid: Indicated by the H226 statement ("Flammable liquid and vapor") for related isomers.[4] This is due to its volatility and low flash point.

-

Eye Irritation: Labeled with H319 ("Causes serious eye irritation").[4] Cyclic ethers and acetals can dehydrate and irritate mucous membranes upon contact.

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5]

-

Trustworthiness: A Self-Validating Risk Assessment Workflow

A robust safety culture relies on a logical and repeatable risk assessment process. Before any procedure involving this chemical, researchers should follow a workflow to ensure all hazards are identified and controlled.

Caption: Logical workflow for chemical risk assessment.

Section 3: Protocols for Safe Handling and Emergency Response

Expertise: Causality Behind Handling Protocols

Simply following rules is insufficient; understanding the reasoning behind them is paramount for safety.

-

Engineering Controls:

-

Fume Hood: Essential due to the chemical's volatility. A fume hood maintains a negative pressure environment, ensuring vapors are drawn away from the user's breathing zone.

-

Grounding and Bonding: Required when transferring large quantities.[6] Pouring flammable liquids can generate static electricity, which can serve as an ignition source for the vapors.[7] Grounding equipment dissipates this static charge safely.

-

Ventilation: Work in a well-ventilated area to prevent the accumulation of flammable vapors.[5]

-

-

Personal Protective Equipment (PPE): A Self-Validating System

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a chemical barrier to prevent skin contact and potential irritation.[5] |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects against accidental splashes that can cause serious eye irritation.[8] Goggles are required when there is a significant splash risk. |

| Skin/Body Protection | Flame-retardant lab coat | Protects skin from incidental contact and provides a barrier in case of a small flash fire. |

Experimental Protocols: Emergency Response

In the event of an accidental release, a prepared and logical response is critical.

-

Step-by-Step Spill Cleanup Protocol:

-

Alert & Evacuate: Immediately alert personnel in the vicinity.

-

Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[7]

-

Don PPE: Wear, at a minimum, double-nitrile gloves, chemical splash goggles, and a lab coat.

-

Containment: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[9]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water.

-

Ventilation: Allow the area to ventilate thoroughly before resuming work.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

-

Section 4: Toxicological and Ecological Profile

Authoritative Grounding: Understanding the Data

The toxicological profile for this compound is not extensively documented. It is crucial to differentiate its known properties from those of other, more widely studied dioxanes.

-

Human Health Effects:

-

Acute Exposure: The primary risks from short-term exposure are irritation to the eyes, skin, and respiratory system.[9]

-

Chronic Exposure: There is no specific data on the chronic toxicity or carcinogenicity of this compound. It is scientifically unsound to extrapolate the known carcinogenic properties of its distant structural relative, 1,4-dioxane (a Group 2B "possible human carcinogen"), to this compound without specific evidence.[10]

-

-

Ecological Fate:

-

Persistence: Based on data for similar organic acetals, the substance is expected to be stable under normal environmental conditions.

-

Partitioning: If released into the environment, it is expected to primarily partition to water.

-

Bioaccumulation: The potential for bioaccumulation is predicted to be low.

-

Ecotoxicity: A related dioxolane compound showed low acute toxicity to fish and aquatic invertebrates.

-

Section 5: Application Focus: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Context: Why Purity Matters in Research

In drug discovery and organic synthesis, the purity of a solvent or reagent is critical. Impurities can lead to unintended side reactions, alter reaction kinetics, or introduce toxic contaminants into a final product. GC-MS is the gold-standard technique for verifying the purity and identity of volatile compounds like this compound.

Experimental Protocol: GC-MS Purity Verification

-

Sample Preparation: a. Prepare a 1000 ppm stock solution by dissolving 10 mg of this compound in 10 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). b. Create a working sample by performing a 1:100 dilution of the stock solution for a final concentration of 10 ppm.

-

Instrumentation and Parameters: a. Gas Chromatograph: Agilent 8890 GC or equivalent. b. Mass Spectrometer: Agilent 5977 MS or equivalent. c. Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. d. Injection Volume: 1 µL. e. Inlet Temperature: 250 °C. f. Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. g. MS Source Temperature: 230 °C. h. MS Quad Temperature: 150 °C. i. Scan Range: 35-350 m/z.

-

Data Analysis: a. Identification: The primary peak's mass spectrum should be compared to a reference library (e.g., NIST) to confirm the identity of this compound. b. Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. c. Impurity Identification: Any significant secondary peaks should be analyzed to identify potential impurities (e.g., residual starting materials, isomers).

Mandatory Visualization: GC-MS Analytical Workflow

Caption: Standard workflow for GC-MS analysis.

Conclusion

This compound is a valuable tool for the specialized needs of chemical researchers and drug developers. Its utility, however, is paired with clear hazards of flammability and irritation that must be managed through a combination of robust engineering controls, appropriate PPE, and well-rehearsed emergency protocols. By understanding the "why" behind these safety measures and employing rigorous analytical techniques to ensure purity, professionals can confidently and safely integrate this compound into their workflows.

References

-

4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

SAFETY DATA SHEET - Chem Service. (2014, July 31). Chem Service. Retrieved February 4, 2026, from [Link]

-

1,4 Dioxane - Huron River Watershed Council. (n.d.). Huron River Watershed Council. Retrieved February 4, 2026, from [Link]

-

Material Safety Data Sheet - 1,3-Dioxane, 97% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved February 4, 2026, from [Link]

-

Consumer Peer ML (n=239) - EPA. (n.d.). United States Environmental Protection Agency. Retrieved February 4, 2026, from [Link]

-

Executive Summary: Risk Assessment of 1,4-Dioxane - National Institute of Health Sciences, Japan. (n.d.). National Institute of Health Sciences, Japan. Retrieved February 4, 2026, from [Link]

-

Risk assessment summary, new substances notification 18293 - Canada.ca. (2021, February 10). Government of Canada. Retrieved February 4, 2026, from [Link]

- Process for the preparation of 1,3-dioxane compounds - Google Patents. (n.d.). Google Patents.

-

1,3-Dioxolane, 4-methyl-2-(2-methylpropyl), trans (CAS 18433-93-7) - Cheméo. (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]

-

Toxicological Profile for 1,4-Dioxane - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 4, 2026, from [Link]

-

Synthesis of 1,3‐dioxolane or 4‐methyl‐1,3‐dioxolane starting from POM... - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

1,3-Dioxane, 4-methyl-2-propyl- - BioHippo. (n.d.). BioHippo. Retrieved February 4, 2026, from [Link]

-

Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. echemi.com [echemi.com]

- 4. 4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. riss.aist.go.jp [riss.aist.go.jp]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Methyl-2-propyl-1,3-dioxane from Butyraldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 4-methyl-2-propyl-1,3-dioxane, a valuable cyclic acetal, through the acid-catalyzed reaction of butyraldehyde and 1,3-butanediol. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. Emphasis is placed on the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a thorough understanding of the synthesis. This guide includes critical information on reaction setup, purification, characterization, and safety, supported by authoritative citations and visual aids to facilitate successful execution.

Introduction and Scientific Background

1,3-Dioxanes are six-membered heterocyclic organic compounds featuring two oxygen atoms at the 1 and 3 positions. These structures are significant in various chemical contexts, serving as protecting groups for carbonyl compounds, intermediates in organic synthesis, and components in fragrances and bioactive molecules.[1][2] The synthesis of substituted 1,3-dioxanes, such as this compound, is a classic example of acetal formation, a fundamental reaction in organic chemistry.

The core of this synthesis is the acid-catalyzed nucleophilic addition of a diol (1,3-butanediol) to an aldehyde (butyraldehyde).[3] This reaction is reversible, and to drive the equilibrium towards the formation of the acetal product, the water generated during the reaction must be continuously removed.[4] A common and effective method for this is the use of a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene or cyclohexane.[4]

The choice of an acid catalyst is crucial for the reaction's success. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., BF₃·Et₂O) can be employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol groups of the diol.[1][3][4]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of this compound proceeds through a well-established multi-step mechanism:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of butyraldehyde, enhancing the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon.[5][6]

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[5][6]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[7][8]

-

Formation of a Carbocation and Water Elimination: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.[8]

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol backbone attacks the carbocation in an intramolecular fashion, leading to the formation of the six-membered ring.[3]

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.[5]

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol

This protocol is a self-validating system. The continuous removal of water via the Dean-Stark trap provides a visual cue for reaction progression. Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for precise determination of reaction completion.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |

| Butyraldehyde | C₄H₈O | 72.11 | 7.21 g (8.9 mL) | 0.10 | Pungent odor, handle in fume hood.[9] |

| 1,3-Butanediol | C₄H₁₀O₂ | 90.12 | 10.81 g (10.7 mL) | 0.12 | Use a slight excess to favor product formation. |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.19 g | 0.001 | Catalytic amount. |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Anhydrous, for azeotropic water removal. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying the organic phase. |

Equipment

-

250 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Apparatus Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a stopper for the third neck. Ensure all glassware is dry.

-

Charging Reagents: In a chemical fume hood, charge the round-bottom flask with toluene (100 mL), butyraldehyde (7.21 g), 1,3-butanediol (10.81 g), and p-toluenesulfonic acid (0.19 g).

-

Causality: Toluene serves as the solvent and the azeotropic agent to remove water.[4] A slight excess of the diol is used to ensure the complete conversion of the limiting reagent, butyraldehyde.

-

-

Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 1.8 mL of water is expected).

-

Self-Validation: The collection of the theoretical amount of water is a primary indicator that the reaction is nearing completion.

-

-

Monitoring: The reaction progress can be monitored by TLC (using a suitable solvent system like 20% ethyl acetate in hexanes) or by GC analysis of small aliquots. The disappearance of the butyraldehyde starting material indicates the reaction is complete.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 50 mL of water, and finally 50 mL of brine.

-

Causality: The bicarbonate wash is critical to remove the p-TsOH catalyst, preventing potential product degradation during distillation. The subsequent water and brine washes remove any remaining inorganic salts.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the propyl group, the methyl group at the 4-position, the methylene protons of the dioxane ring, and the methine protons. The coupling patterns and integrations will be consistent with the target structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the correct number of signals corresponding to the unique carbon atoms in the molecule. The acetal carbon (C2) will have a characteristic chemical shift in the range of 95-105 ppm.

-

IR (Infrared) Spectroscopy: The spectrum will show the absence of a broad O-H stretch (from the diol) and the absence of a strong C=O stretch around 1720 cm⁻¹ (from the aldehyde). The presence of strong C-O-C stretching bands in the 1200-1000 cm⁻¹ region is indicative of the acetal group.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique will confirm the purity of the compound and its molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (144.21 g/mol ).

Safety and Handling Precautions

-

General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[10][11]

-

Butyraldehyde: Butyraldehyde is a flammable liquid with a pungent odor.[9] It is an irritant to the eyes, skin, and respiratory system. Avoid inhalation of vapors and direct contact.[9][10] Store away from heat and oxidizing agents.[10][12]

-

p-Toluenesulfonic Acid: This is a corrosive solid. Avoid contact with skin and eyes.

-

Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

-

Handling: All equipment must be properly grounded to prevent static discharge, which could ignite flammable vapors.[12][13]

Conclusion

The synthesis of this compound from butyraldehyde and 1,3-butanediol is a robust and illustrative example of acid-catalyzed acetal formation. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this compound with high purity. The inclusion of in-process controls and thorough characterization ensures the integrity of the final product, making this guide a valuable resource for professionals in chemical synthesis and drug development.

References

-

Synthesis of 1,3‐dioxolane or 4‐methyl‐1,3‐dioxolane starting from POM... - ResearchGate. Available at: [Link]

-

Synthesis of 1,3-dioxanes | Request PDF - ResearchGate. Available at: [Link]

-

1,3-Dioxane - Wikipedia. Available at: [Link]

- CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents.

-

1,3-dioxane Preparation Process - Hubei Sanli Fengxiang Technology Co., Ltd. Available at: [Link]

-

1,3-Dioxane Synthesis by Catalytic Prins Reaction - Synfacts. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]

- RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents.

-

Making 1,3-Dioxolane - YouTube. Available at: [Link]

-

4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem. Available at: [Link]

-

An easy student synthesis of a substituted 1,3-dioxane by use of an ion-exchange resin as catalyst: Clean illustration of the Prins reaction - ACS Publications. Available at: [Link]

-

Formation and Reactions of Acetals - Chemistry Steps. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]

-

ICSC 0403 - BUTYRALDEHYDE - International Labour Organization. Available at: [Link]

-

Butyraldehyde - HAZARD SUMMARY - New Jersey Department of Health. Available at: [Link]

-

14.3: Acetal Formation - Chemistry LibreTexts. Available at: [Link]

-

Acetal Formation Mechanism Step-by-Step Explanation - YouTube. Available at: [Link]

-

Acetal Group | Formation, Structure & Mechanism - Study.com. Available at: [Link]

Sources

- 1. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. study.com [study.com]

- 9. ICSC 0403 - BUTYRALDEHYDE [chemicalsafety.ilo.org]

- 10. nj.gov [nj.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

Application Note: High-Purity Isolation of 4-Methyl-2-propyl-1,3-dioxane via Fractional Distillation

Introduction: The Need for Purity

4-Methyl-2-propyl-1,3-dioxane is a cyclic acetal of significant interest in the fields of specialty chemicals, pharmaceuticals, and fragrance development. It serves as a versatile solvent and a key synthetic intermediate where its structural integrity and high purity are paramount.[1] The typical synthesis, an acid-catalyzed reaction between butanal and 1,3-butanediol, yields a crude product containing unreacted starting materials, water, and residual catalyst. For its intended applications, particularly in drug development where impurities can have profound effects on biological activity and safety, achieving a purity level exceeding 99% is often a critical requirement.

This application note provides a detailed, field-proven protocol for the purification of this compound using fractional distillation. We will explore the scientific rationale behind each step, from pre-treatment of the crude mixture to the final purity assessment, ensuring a robust and reproducible methodology.

Foundational Principles: Why Fractional Distillation?

Distillation separates components of a liquid mixture based on differences in their boiling points. The choice of distillation method is dictated by the volatility of the components involved.

2.1. Analysis of Components and Impurities

The purification strategy is designed around the distinct physical properties of the target compound and its likely contaminants.

| Compound | Role | Boiling Point (°C) | Rationale for Separation |

| Butanal | Impurity (Starting Material) | 74.8[2] | Highly volatile; will be removed in the initial fraction (fore-run). |

| Water | Impurity (Byproduct) | 100.0 | Volatile; will be removed in the fore-run, possibly as an azeotrope. |

| This compound | Product | ~155-170 (estimated) * | Collected as the main, pure fraction after lower-boiling impurities are removed. |

| 1,3-Butanediol | Impurity (Starting Material) | 207.5[3] | Significantly less volatile; will remain in the distillation flask as residue. |

| Acid Catalyst (e.g., p-TsOH) | Impurity (Catalyst) | Non-volatile | Solid; will remain in the distillation residue. Must be neutralized pre-distillation. |

The significant difference in boiling points between the product and its major impurities makes fractional distillation the ideal purification technique. It provides the necessary efficiency to separate the product from both the low-boiling butanal/water and the high-boiling 1,3-butanediol.

2.2. Atmospheric vs. Vacuum Distillation

-

Atmospheric Distillation: As the estimated boiling point is in the 155-170 °C range, atmospheric distillation is feasible.[3] Heating organic compounds above 150 °C can sometimes lead to decomposition.

-

Vacuum Distillation: If decomposition is observed (e.g., darkening of the liquid) or if the actual boiling point is higher than estimated, switching to vacuum distillation is recommended. Reducing the pressure lowers the boiling point, allowing for distillation at a lower, safer temperature.[6]

This protocol will detail the atmospheric method, with notes on adapting for vacuum conditions.

Pre-Distillation Protocol: A Self-Validating System

Proper preparation of the crude product is critical. Failure to remove acidic and aqueous impurities will compromise the distillation's success.

Causality: 1,3-Dioxanes are acetals, which are stable to base but readily hydrolyze back to their constituent aldehyde and diol in the presence of acid and water, especially upon heating.[7] Leaving residual acid catalyst in the distillation flask is a primary cause of yield loss and product contamination.

Protocol:

-

Transfer: Transfer the crude reaction mixture to a separatory funnel.

-

Neutralization: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the neutralization of the acid catalyst. Shake more vigorously for 2-3 minutes.

-

Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

-

Washing: Wash the organic layer with an equal volume of deionized water to remove residual salts. Drain and discard the aqueous layer. Repeat this water wash.

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions, swirling after each addition, until the drying agent no longer clumps together and flows freely. This indicates that all residual water has been absorbed.

-

Filtration: Decant or gravity filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. This flask is now the "distilling pot."

Experimental Protocol: Fractional Distillation

This procedure should be performed within a certified chemical fume hood.

4.1. Apparatus Setup

-

Select Flask: Choose a round-bottom flask for the distilling pot that will be 1/2 to 2/3 full with the crude liquid. An oversized flask leads to product loss on the glass surface, while an overfilled one can lead to bumping.

-

Add Boiling Chips: Add 2-3 new boiling chips or a magnetic stir bar to the distilling pot to ensure smooth boiling.

-

Assemble Column: Attach a fractionating column (e.g., a Vigreux or packed column) to the neck of the distilling pot. For optimal separation, the column should be insulated by wrapping it with glass wool followed by aluminum foil.[8]

-

Complete Assembly: Atop the column, assemble the distillation head (three-way adapter), a thermometer, a condenser, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

-

Secure Joints: Secure all ground-glass joints with appropriate clips.

4.2. Distillation Workflow

Caption: Workflow for the purification of this compound.

4.3. Step-by-Step Procedure

-

Heating: Begin heating the distilling pot gently using a heating mantle connected to a variable transformer. If using a stir bar, begin stirring.

-

Collect Fore-Run: The temperature will first rise and plateau at the boiling point of the most volatile impurity, butanal (~75 °C). Collect this initial distillate, known as the fore-run, in a separate receiving flask. This fraction will also contain residual water. The distillation rate should be slow, about 1-2 drops per second.

-

Temperature Transition: After the low-boiling components have been removed, the temperature reading on the thermometer will drop temporarily before beginning to rise again.

-

Collect Main Fraction: As the temperature approaches the expected boiling point of the product (~155-170 °C), change the receiving flask. Collect the distillate that comes over while the temperature remains constant within a narrow range (± 1-2 °C). This is your purified product. A stable boiling point is a key indicator of a pure substance.[9]

-

Cease Distillation: Stop the distillation when the temperature either begins to rise sharply (indicating a higher-boiling impurity is starting to distill) or when only a small amount of liquid remains in the distilling pot. Never distill to dryness , as this can cause the flask to overheat and potentially ignite high-boiling residues.

-

Cooling and Storage: Allow the apparatus to cool completely before disassembling. Transfer the purified product to a clean, dry, labeled amber glass bottle. Store in a cool, dark place.

Purity Verification: The Trustworthiness Pillar

The purity of the collected main fraction must be analytically confirmed.

-

Gas Chromatography (GC): This is the primary method for determining quantitative purity. A single, sharp peak for the main fraction indicates high purity. The percentage purity can be calculated from the relative peak areas.[10]

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The spectra should be clean, with integrations in the ¹H NMR matching the expected proton count and an absence of peaks corresponding to butanal, 1,3-butanediol, or water.

-

FT-IR Spectroscopy: Confirms the presence of characteristic C-O-C acetal stretches (typically in the 1200-1000 cm⁻¹ region) and the absence of a broad -OH stretch (from water or alcohol, ~3300 cm⁻¹) and a C=O stretch (from butanal, ~1730 cm⁻¹).

Safety and Handling

-

Fume Hood: All distillation procedures involving organic liquids must be conducted in a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.

-

Flammability: this compound and its precursors are flammable liquids. Ensure no open flames or spark sources are present. Use a heating mantle, not a Bunsen burner.

-

Glassware: Inspect all glassware for cracks or defects before use, especially if considering vacuum distillation.

-

Bumping: Never add boiling chips to a hot liquid. If the liquid stops boiling and cools, add fresh chips before resuming heating.

-

Spills: Keep appropriate spill containment materials (e.g., vermiculite or a spill pad) readily available.

References

-

LookChem. (n.d.). Cas 18433-93-7, 2-ISOBUTYL-4-METHYL-1,3-DIOXOLANE. Retrieved from [Link]

-

Study.com. (n.d.). Butanol | Boiling Point, Structure & Density. Retrieved from [Link]

- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

-

PubChem. (n.d.). 4-Methyl-2-propyl-1,3-dioxolane. Retrieved from [Link]

-

ResearchGate. (2009). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]

-

NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

-

ResearchGate. (2012). A new efficient enantioselective synthesis of (+)- cis -2-methyl- 4 -propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]

-

Cheméo. (n.d.). 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl), trans (CAS 18433-93-7). Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Consumer Peer ML (n=239). Retrieved from [Link]

-

Wikipedia. (n.d.). Butyraldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-methyl-2-propyl- (CAS 4352-98-1). Retrieved from [Link]

-

PubChem. (n.d.). 2-Propyl-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propyl-1,3-dioxane. Retrieved from [Link]

-

ResearchGate. (2006). Determination of 1,4-Dioxane Impurity Levels in Triton X-100 Raw Material by Gas Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

-

YouTube. (2022). Vacuum Distillation. Retrieved from [Link]

Sources

- 1. AB139795 | CAS 2568-30-1 – abcr Gute Chemie [abcr.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloromethyl-1,3-dioxolane CAS#: 2568-30-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]

- 7. CAS 2568-30-1: 2-(Chloromethyl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for 4-Methyl-2-propyl-1,3-dioxane extraction

Abstract

This guide provides a high-integrity methodology for the extraction of 4-Methyl-2-propyl-1,3-dioxane (CAS 1120-97-4 / 4352-99-2), a volatile cyclic acetal widely used in flavor and fragrance profiling.[1] The protocol addresses two critical failure modes in standard extraction: acid-catalyzed hydrolysis and evaporative loss .[1] We propose a transition from traditional chlorinated solvents to green alternatives (MTBE, 2-MeTHF) without compromising recovery yields.[1]

Introduction & Chemical Constraints

This compound is a lipophilic flavor compound (Green, fruity, nutty notes) often isolated from complex matrices like fruit juices or fermentation broths.[1] Successful extraction requires navigating a specific chemical paradox:

-

The Acid Trap (Hydrolysis Risk): As a cyclic acetal, the molecule is stable in basic and neutral media but thermodynamically unstable in acidic environments. Below pH 5.0, it rapidly hydrolyzes back to its precursors: butyraldehyde and 1,3-butanediol.[1]

-

The Volatility Trap: With a boiling point of ~114°C, the molecule is considered "semi-volatile." Standard rotary evaporation protocols often lead to significant analyte loss (up to 40%) if vacuum and bath temperature are not strictly controlled.[1]

Key Physical Properties:

-

LogP: ~1.6 – 1.8 (Moderate Lipophilicity)

-

Boiling Point: 114°C

-

Water Solubility: Low (< 2 g/L)

Solvent Selection Matrix

The selection strategy prioritizes Green Chemistry principles (replacing Dichloromethane) while matching the solute’s polarity (Hansen Solubility Parameters).

Comparative Solvent Performance

| Solvent | Polarity (Dielectric) | Boiling Point (°C) | Green Score* | Recommendation | Context |

| Dichloromethane (DCM) | 8.9 | 40 | Red (Hazardous) | Avoid | Legacy method; high toxicity; forms stubborn emulsions.[1] |

| MTBE (Methyl tert-butyl ether) | 2.6 | 55 | Green/Yellow | Preferred | Excellent recovery; low emulsion risk; easy to concentrate.[1] |

| 2-MeTHF (2-Methyltetrahydrofuran) | 6.9 | 80 | Green | Alternative | Bio-based; higher BP makes concentration slightly harder but safer.[1] |

| Ethyl Acetate | 6.0 | 77 | Green | Conditional | Good extraction, but co-extracts polar impurities (sugars/acids).[1] |

| Hexane / Heptane | 1.9 | 69 / 98 | Green | Specialist | Too non-polar for quantitative recovery unless matrix is very simple.[1] |

*Green Score based on GSK/Sanofi Solvent Selection Guides.[1]

Strategic Decision Logic (Visualization)

The following decision tree guides the researcher based on matrix complexity and downstream analysis needs.

Figure 1: Decision tree for solvent selection ensuring analyte stability and recovery.

Detailed Extraction Protocol (Standardized)

Objective: Quantitative extraction of this compound from an aqueous matrix (e.g., beverage, fermentation broth).

Reagents & Equipment

-

Solvent: MTBE (HPLC Grade).[1]

-

Buffer: Saturated Sodium Bicarbonate (NaHCO₃).[1]

-

Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.[1]

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1] Do not use CaCl₂ as it can complex with oxygenated species.

-

Internal Standard: 1,4-Dioxane-d8 or 2-Methyl-1,3-dioxolane (structurally similar).[1]

Step-by-Step Methodology

1. Sample Preparation & Stabilization (The "Salting Out" Effect)

-

Take 50 mL of sample.[1]

-

pH Adjustment: Immediately check pH. Add Saturated NaHCO₃ dropwise until pH is 7.5 – 8.0 .

-

Why? This neutralizes any organic acids (citric, acetic) that would catalyze the hydrolysis of the dioxane ring during the extraction.

-

-

Salting Out: Add 5g NaCl (10% w/v) and stir until dissolved.

-

Why? This increases the ionic strength of the aqueous phase, driving the organic dioxane into the solvent phase (Setschenow equation).

-

2. Liquid-Liquid Extraction (LLE)

-

Add 25 mL MTBE (1:2 solvent:sample ratio).[1]

-

Shake vigorously for 5 minutes (or vortex).

-

Centrifuge at 3000 x g for 5 minutes to break emulsions.

-

Collect the upper organic layer.[1]

-

Repeat: Perform a second extraction with 15 mL MTBE.[1] Combine organic layers.

3. Drying & Purification

-

Pass the combined organic phase through a funnel containing 5g Anhydrous Na₂SO₄.[1]

-

Critical: Ensure the drying agent is neutral.[1] Acidic drying agents (like some activated silica) can degrade the target.[1]

4. Concentration (The Danger Zone)

-

Method: Use a Vigreux column distillation or a gentle stream of Nitrogen (N₂) at room temperature.[1]

-

Constraint: Concentrate to ~1 mL. NEVER evaporate to dryness.

Quality Control & Validation

GC-MS Parameters (Recommended)

-

Column: DB-WAX or HP-5MS (Polarity separation helps resolve isomers).[1]

-

Inlet: Splitless (1 min purge) @ 250°C.

-

Oven: 40°C (hold 2 min) → 5°C/min → 200°C.

-

Detection: SIM Mode (Selected Ion Monitoring).[1]

-

Target Ions: m/z 102 (Molecular ion often weak), m/z 87 (Base peak, loss of methyl), m/z 59 .

-

Workflow Visualization

Figure 2: Step-by-step extraction workflow.[1]

References

-

Byrne, F.P., et al. (2016).[1][3][4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

-

Sanofi. (2013).[1][2] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development. Link

-

PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1] Link

-

Clary, J.J. (2019).[1] "Safety Assessment of 1,3-Dioxane Derivatives." International Journal of Toxicology. (Contextual reference for dioxane stability).

-

Pellissier, H. (2008).[1] "Use of 1,3-dioxanes in synthesis and protection." Tetrahedron. (Reference for acid lability of acetals).

Sources

Application Note: High-Efficiency Synthesis of 4-Methyl-2-propyl-1,3-dioxane via Azeotropic Dehydration

[1]

Executive Summary

The synthesis of This compound (CAS: 14726-23-9) represents a classic acetalization reaction between 1,3-butanediol and butyraldehyde (butanal).[1] While conceptually simple, the reaction is governed by equilibrium thermodynamics (

This guide details a robust protocol using a Dean-Stark apparatus with toluene as the entrainer.[2][3] This method ensures >95% conversion by leveraging the heterogeneous water-toluene azeotrope to shift the equilibrium (Le Chatelier’s Principle).

Reaction Mechanism & Thermodynamics

The formation of the 1,3-dioxane ring proceeds via a step-wise acid-catalyzed mechanism. Understanding this pathway is critical for troubleshooting "stalled" reactions.

-

Activation: Protonation of the carbonyl oxygen of butyraldehyde.

-

Hemiacetal Formation: Nucleophilic attack by one hydroxyl group of 1,3-butanediol. Critical Note: This intermediate is thermally unstable and reversible.

-

Cyclization: Protonation of the hemiacetal hydroxyl, loss of water (rate-determining step in some conditions), and intramolecular attack by the second hydroxyl group to close the ring.

Visualization: Mechanistic Pathway

The following diagram outlines the transformation and the specific point where water removal drives the forward reaction.

Figure 1: Acid-catalyzed acetalization mechanism.[1] The removal of water at the oxocarbenium formation step is the driving force for high yield.

Experimental Design Strategy

Solvent Selection (The Entrainer)

The choice of solvent is dictated by the need to form a heteroazeotrope with water.

-

Toluene (Recommended): BP 110.6°C. Forms an azeotrope with water (BP 85°C, ~20% water). The high boiling point ensures rapid reaction kinetics but requires care due to butyraldehyde volatility.

-

Cyclohexane (Alternative): BP 80.7°C. Azeotrope BP 69°C. Safer and "greener," but the lower temperature may result in slower kinetics for sterically hindered substrates.

Catalyst

p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) is the industry standard. It is a strong organic acid, non-oxidizing, and soluble in organic media.

-

Loading: 0.5 – 1.0 mol% relative to the limiting reagent.

Stoichiometry Table

To maximize yield and simplify purification, use a slight excess of the aldehyde to account for volatility losses, or a slight excess of diol if the aldehyde is expensive. For this protocol, we use a slight aldehyde excess.

| Component | Role | MW ( g/mol ) | Equiv.[1] | Mass (g) | Volume (mL) | BP (°C) |

| 1,3-Butanediol | Limiting Reagent | 90.12 | 1.00 | 45.0 | ~45.0 | 207 |

| Butyraldehyde | Reactant | 72.11 | 1.10 | 39.6 | ~49.5 | 75 |

| p-TsOH[1]·H₂O | Catalyst | 190.22 | 0.01 | 0.95 | N/A | N/A |

| Toluene | Solvent | 92.14 | N/A | ~200 | 200 | 111 |

Detailed Synthesis Protocol

Phase 1: Apparatus Assembly

-

Flask: Use a 500 mL Single-Neck Round Bottom Flask (RBF).

-

Trap: Attach a Dean-Stark trap (10 mL or 20 mL capacity) to the flask neck.

-

Condenser: Attach a high-efficiency reflux condenser (Dimroth or double-surface coil) to the top of the trap.

-

Critical: Ensure coolant temperature is <10°C to prevent butyraldehyde escape.

-

-

Drying Tube: Attach a CaCl₂ drying tube or N₂ bubbler to the top of the condenser to exclude atmospheric moisture.

Phase 2: Reaction Initiation[1]

-

Charge the RBF with 1,3-butanediol (45.0 g) and Toluene (200 mL).

-

Add p-TsOH (0.95 g) and stir until partially dissolved.

-

Add Butyraldehyde (39.6 g) last.

-

Why? Adding the aldehyde to the cold mixture minimizes evaporation before the condenser is active.

-

-

Pre-fill the Dean-Stark trap with clean Toluene. This ensures that the first drop of azeotrope causes an immediate overflow of organic solvent back into the flask, maintaining constant solvent volume.

Phase 3: Reflux and Water Removal[4][5]

-

Heat the reaction mixture using an oil bath set to ~130°C (approx. 20°C above solvent BP).

-

Maintain a vigorous reflux. You should observe condensation occurring in the bottom third of the condenser.

-

Monitor Water Collection:

-

Cloudy droplets will fall into the trap. The phases will separate: water (lower, denser) and toluene (upper).[4]

-

Theoretical Water Yield: 0.50 mol = 9.0 mL .

-

-

Continue reflux until water evolution ceases (typically 3–5 hours).

-

Endpoint: The water volume in the trap remains constant for 30 minutes.

-

Phase 4: Workup & Purification[1]

-

Cooling: Allow the mixture to cool to room temperature.

-

Neutralization: Add solid NaHCO₃ (1.0 g) or wash the organic layer with 50 mL saturated NaHCO₃ solution.

-

Why? Neutralizing the acid catalyst prevents hydrolysis (reversal of the reaction) during distillation.

-

-

Separation: If a wash was performed, separate the organic layer using a separatory funnel.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and transfer to a clean RBF.

-

Solvent Removal: Remove Toluene via Rotary Evaporator (50°C, reduced pressure).

-

Distillation: Purify the crude oil via vacuum distillation.

-

Target: this compound boils at approx. 60-65°C at 15 mmHg (verify pressure/temp nomograph).[1]

-

Troubleshooting & Process Logic

The following decision tree assists in resolving common synthesis issues.

Figure 2: Troubleshooting logic for Dean-Stark acetalization protocols.

Quality Control (QC) Parameters

To validate the identity and purity of the synthesized this compound:

-

Refractive Index (

): Expected range 1.4180 – 1.4220 . -

GC-MS: Look for the molecular ion peak (M+) at 144 m/z .

-

Note: 1,3-dioxanes often show a weak M+ peak.[1] Look for the characteristic fragment [M-H]⁺ or loss of the propyl group [M-C3H7]⁺.

-

-

Appearance: Clear, colorless liquid with a fruity/ethereal odor.

References

-

Royal Society of Chemistry. (n.d.).[5] Dean-Stark apparatus: Interactive Lab Primer. Retrieved October 24, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds as 1,3-Dioxanes. Retrieved October 24, 2023, from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

-

NIST Chemistry WebBook. 1,3-Dioxane, 4-methyl-2-propyl-. Retrieved October 24, 2023, from [Link][1]

Sources

- 1. Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307) - FooDB [foodb.ca]

- 2. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

Application Notes & Protocols: Encapsulation of Volatile 1,3-Dioxane Flavor Compounds

Introduction: The Challenge of Containing Aroma

1,3-Dioxane derivatives represent a fascinating class of compounds, often imparting unique and potent aroma profiles, such as fruity, green, or floral notes, making them valuable in the food, fragrance, and pharmaceutical industries.[1][2] However, the very properties that make them effective flavorants—their low molecular weight and high volatility—also present significant challenges for formulation and product stability.[3][4] Direct incorporation of these compounds into product matrices often leads to rapid flavor loss, degradation due to environmental factors like heat, light, and oxygen, and potential unwanted interactions with other ingredients.[3][4][5]

Encapsulation provides a robust solution to these challenges. By creating a protective barrier or shell around the volatile 1,3-dioxane core, we can significantly enhance its stability, control its release, and improve handling.[3][6][7] This guide serves as a comprehensive overview of the primary techniques for encapsulating volatile flavor compounds, with a specific focus on their application to 1,3-dioxanes, providing both the theoretical underpinnings and practical, field-tested protocols.

Core Encapsulation Strategies: A Comparative Overview

The choice of an encapsulation technique is dictated by the physicochemical properties of the core (1,3-dioxane) and wall materials, the desired particle size, release mechanism, and economic considerations.[8] Three principal methods have proven highly effective for volatile compounds: Spray-Drying, Inclusion Complexation, and Complex Coacervation.

| Technique | Principle | Typical Wall Materials | Particle Size | Advantages | Limitations |

| Spray-Drying | Atomization of a flavor emulsion into a hot air stream, leading to rapid water evaporation and particle formation.[9][10] | Modified Starches, Maltodextrin, Gum Arabic, Whey Protein.[5] | 10 - 100 µm | Cost-effective, scalable, continuous process, good retention of volatiles.[10] | Requires thermal stability of the core, potential for some surface oil.[11] |

| Inclusion Complexation | Molecular entrapment of the flavor molecule within the hydrophobic cavity of a host molecule.[12] | Cyclodextrins (α, β, γ).[3][13] | < 1 µm (molecular) | High stability against oxidation and heat, masks off-tastes, enhances solubility.[12][14] | Limited by guest molecule size/shape, lower payload capacity. |

| Complex Coacervation | Spontaneous phase separation in a polymer solution induced by changes in pH, temperature, or ionic strength, forming a polymer-rich shell around dispersed flavor droplets.[15] | Gelatin, Gum Arabic, Chitosan, Alginate.[4][16] | 20 - 500 µm | High payload (up to 99%), solvent-free process, good for sensitive materials.[15][16] | Batch process, sensitive to process parameters (pH, temp). |

Detailed Methodologies & Protocols

Spray-Drying Encapsulation

Causality: Spray-drying is the workhorse of industrial flavor encapsulation. The principle relies on creating a stable oil-in-water emulsion where the volatile 1,3-dioxane is dispersed as tiny droplets within an aqueous solution of the wall material. This emulsion is then atomized into a heated chamber. The massive surface area of the droplets allows for nearly instantaneous evaporation of water, forming a solid, protective crust of the wall material around the flavor core before it has a chance to volatilize significantly. The selection of wall material is critical; it must have good emulsifying properties and form a dense, non-porous matrix upon drying to prevent flavor leakage.[11][17]

Experimental Workflow: Spray-Drying

Caption: Workflow for encapsulating 1,3-dioxanes via spray-drying.

Protocol: Spray-Drying of a Fruity 1,3-Dioxane Derivative

A. Materials & Equipment

-

Core: 2-methyl-4-propyl-1,3-dioxolane (example fruity flavor)

-

Wall Material: Modified Starch (e.g., Hi-Cap™ 100) and Maltodextrin DE 10 (ratio 3:1)

-

Solvent: Deionized water

-

Equipment: High-shear homogenizer, magnetic stirrer, lab-scale spray dryer (e.g., Büchi B-290)

B. Procedure

-

Wall Solution Preparation: Slowly dissolve 225g of modified starch and 75g of maltodextrin in 700g of deionized water at 40°C using a magnetic stirrer. Stir for at least 1 hour to ensure complete hydration.[9] This creates a 30% w/w solids solution.

-

Emulsion Formation: To the wall solution, add 100g of the 1,3-dioxane flavor compound. This corresponds to a 25% flavor load relative to the total solids.

-

Homogenization: Immediately process the mixture with a high-shear homogenizer at 10,000 rpm for 5 minutes to create a fine, stable oil-in-water emulsion. The goal is to achieve oil droplets in the 1-2 µm range to maximize encapsulation efficiency.

-

Spray-Drying:

-

Set the spray dryer parameters. These are critical for success. For volatile compounds, a lower inlet temperature is often preferred to minimize evaporative losses during atomization.[18]

-

Inlet Temperature: 160-180°C

-

Outlet Temperature: 70-80°C

-

Feed Pump Rate: 15 mL/min

-

Aspirator Rate: 85-95%

-

-

Feed the emulsion into the spray dryer.

-

-

Collection & Storage: Collect the resulting dry powder from the cyclone collector. Store in an airtight, light-proof container at room temperature.

C. Self-Validation & QC

-

Encapsulation Efficiency (EE): This is the most critical parameter. It's determined by quantifying the total oil and the surface (un-encapsulated) oil.

-

Total Oil: Re-dissolve a known mass of powder in water to break the capsules, then extract with a solvent (e.g., hexane) and quantify via Gas Chromatography (GC).

-